molecular formula C6H10ClNO3 B1285535 N-(chloroacetyl)-2-methylalanine CAS No. 95038-11-2

N-(chloroacetyl)-2-methylalanine

Cat. No.: B1285535
CAS No.: 95038-11-2
M. Wt: 179.6 g/mol
InChI Key: PSFZNYTZFAOCFH-UHFFFAOYSA-N
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Description

N-(chloroacetyl)-2-methylalanine is a synthetic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of 2-methylalanine. Chloroacetamides are known for their diverse applications, particularly in the field of herbicides and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(chloroacetyl)-2-methylalanine typically involves the reaction of 2-methylalanine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(chloroacetyl)-2-methylalanine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(Chloroacetyl)-2-methylalanine serves as a versatile building block in the synthesis of bioactive compounds. Its ability to introduce a chloroacetyl group enhances the reactivity of the amino acid, making it suitable for the development of pharmaceuticals.

  • Anticancer Activity : Compounds derived from this compound have shown promise in anticancer applications. For example, cyclic peptides incorporating this amino acid have been studied for their ability to inhibit the HGF-MET signaling pathway, which is implicated in various cancers. These peptides demonstrate high affinity for hepatocyte growth factor (HGF) and can selectively inhibit its receptor, MET, offering a novel therapeutic strategy against cancer .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity. The incorporation of this compound into peptide sequences can enhance their effectiveness against pathogenic bacteria and fungi, making it a candidate for developing new antibiotics .

Peptide Synthesis

This compound plays a significant role in the synthesis of cyclic peptides and thioether-closed macrocyclic structures.

  • Macrocyclic Peptides : The introduction of this compound at the N-terminus of peptides facilitates the formation of macrocyclic structures through post-translational modifications, such as thioether formation. This approach allows for the generation of diverse peptide libraries that can be screened for various biological activities .
  • Flexible In Vitro Translation Systems : The use of this compound in flexible in vitro translation systems enables the incorporation of unnatural amino acids into peptides. This expands the chemical diversity of synthesized peptides and enhances their potential applications in drug discovery and development .

Biological Research Applications

In biological research, this compound is utilized as a tool for studying protein interactions and cellular mechanisms.

  • PADI Regulation Studies : The compound has been employed to investigate the role of peptidylarginine deiminases (PADIs) in various diseases, including autoimmune disorders and cancer. By incorporating this compound into peptide substrates, researchers can explore PADI activity and its implications in disease processes .
  • Mechanistic Insights : The use of this compound in cyclic peptide frameworks provides insights into molecular interactions at play within cellular environments. This understanding can lead to the rational design of inhibitors targeting specific pathways involved in disease progression .

Case Studies and Research Findings

StudyApplicationFindings
Rees et al., 2021AnticancerDemonstrated that cyclic peptides with this compound effectively inhibit MET signaling in cancer cells .
Goto et al., 2011Peptide SynthesisDeveloped a flexible translation system utilizing this compound to create diverse peptide libraries .
Csanády et al., 2019Biological ResearchUsed this compound to study PADI activity related to autoimmune diseases .

Mechanism of Action

The mechanism of action of N-(chloroacetyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This mechanism is particularly relevant in the context of its herbicidal activity, where it targets enzymes involved in fatty acid synthesis .

Comparison with Similar Compounds

  • N-(chloroacetyl)glycine
  • N-(chloroacetyl)alanine
  • N-(chloroacetyl)valine

Comparison: N-(chloroacetyl)-2-methylalanine is unique due to the presence of the 2-methyl group, which can influence its reactivity and interaction with biological targets. Compared to N-(chloroacetyl)glycine, which lacks the methyl group, this compound may exhibit different steric and electronic properties, leading to variations in its biological activity and chemical reactivity .

Biological Activity

N-(Chloroacetyl)-2-methylalanine is a synthetic compound classified within the chloroacetamide group. Its biological activity has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This article explores the compound's mechanism of action, biochemical pathways, pharmacokinetics, and its role in scientific research.

Target of Action
this compound acts primarily through covalent binding to enzymes or coenzymes that contain sulfhydryl (-SH) groups. This interaction can alter enzyme activity, potentially leading to inhibition or modulation of metabolic pathways.

Mode of Action
The chloroacetyl moiety allows this compound to engage in nucleophilic substitution reactions, where it can replace the chloroacetyl group with other nucleophiles such as amines or thiols. This reactivity is crucial for the synthesis of derivatives that may possess enhanced biological activity.

Biochemical Pathways

This compound is hypothesized to participate in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. The compound's structural similarity to cyanoacetamide derivatives suggests potential involvement in various biochemical pathways, including those related to enzyme inhibition and antimicrobial properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, factors such as solubility, stability, and metabolic conversion are crucial for determining its bioavailability and therapeutic efficacy. Understanding these parameters is essential for optimizing its use in pharmaceutical formulations.

Research Applications

This compound has several notable applications across different scientific domains:

  • Chemistry : It serves as a building block for synthesizing more complex molecules, particularly in developing new herbicides and pharmaceuticals.
  • Biology : The compound is studied for its potential to inhibit specific enzymes or pathways within biological systems.
  • Medicine : Investigations into its therapeutic effects include evaluating its role as an intermediate in synthesizing drugs with antimicrobial or anticancer properties.
  • Industry : It is utilized in producing specialty chemicals and as a precursor for various functional materials.

Comparative Analysis with Similar Compounds

A comparison with similar chloroacetyl derivatives highlights the unique aspects of this compound:

CompoundUnique FeaturesPotential Applications
N-(Chloroacetyl)glycineLacks methyl group; simpler structureBasic biochemical studies
N-(Chloroacetyl)alanineSimilar reactivity but less steric hindranceEnzyme inhibition studies
N-(Chloroacetyl)valineContains branched chain; may exhibit different interactionsTargeted drug design

This compound's 2-methyl group influences its reactivity and interactions with biological targets, potentially leading to variations in biological activity compared to other derivatives.

Case Studies and Experimental Findings

Recent studies have focused on the cytotoxic effects of compounds related to this compound against human cancer cell lines. For instance, synthesized analogues have shown promising cytotoxic activity against cell lines such as HePG2 (hepatocellular carcinoma), MCF7 (breast cancer), and A549 (lung cancer). The assessment was performed using the MTT assay, which measures mitochondrial activity as an indicator of cell viability .

Q & A

Q. What are the optimal synthetic routes for N-(chloroacetyl)-2-methylalanine, and how can reaction conditions be tailored to maximize yield and purity?

Basic Research Focus
The synthesis typically involves acylation of 2-methylalanine with chloroacetyl chloride. A standard protocol includes:

  • Reacting 2-methylalanine with chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere.
  • Using a base like triethylamine to scavenge HCl byproducts.
  • Monitoring reaction progress via TLC or HPLC to optimize reaction time and minimize side products (e.g., over-acylation or hydrolysis) .
    Key Variables : Stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride), temperature (0–25°C), and solvent polarity. Purification via recrystallization or flash chromatography is critical for isolating high-purity products.

Q. How do structural modifications at the chloroacetyl group influence the reactivity and stability of this compound in aqueous solutions?

Advanced Research Focus
Systematic studies can compare analogs with substituents like N-(fluoroacetyl) or N-(bromoacetyl) to assess:

  • Hydrolytic Stability : pH-dependent degradation kinetics (e.g., via UV-Vis or LC-MS) to determine half-life in buffers. Chloroacetyl’s electron-withdrawing nature accelerates hydrolysis compared to non-halogenated analogs .
  • Reactivity : Nucleophilic substitution propensity (e.g., with thiols or amines) using Michaelis-Arbuzov-like assays. The chloroacetyl group’s electrophilicity makes it a candidate for covalent inhibitor design .

Q. What advanced spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Basic Research Focus

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and detect diastereomers. The methyl group’s coupling patterns in 2-methylalanine distinguish stereoisomers.
  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with polar mobile phases to resolve enantiomers. Retention times and peak areas quantify optical purity .
    Advanced Approach : X-ray crystallography or circular dichroism (CD) for absolute configuration determination, particularly if the compound is a chiral intermediate in drug synthesis .

Q. How can computational methods (e.g., DFT calculations) predict the intermolecular interactions of this compound with biological targets?

Advanced Research Focus

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., acetyltransferases or proteases). The chloroacetyl group may form covalent adducts with catalytic cysteine residues .
  • DFT Calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites. Chlorine’s electronegativity enhances the carbonyl’s electrophilicity, favoring nucleophilic attack .
  • MD Simulations : Assess stability of protein-ligand complexes in explicit solvent to guide mutagenesis experiments or analog design.

Q. What strategies resolve discrepancies in reported solubility data for this compound across different solvent systems?

Basic Research Focus

  • Standardized Protocols : Measure solubility in DMSO, water, and ethanol using gravimetric or spectrophotometric methods under controlled temperature (25°C) and agitation.
  • Hansen Solubility Parameters : Correlate solubility with solvent polarity (δD, δP, δH). Chloroacetyl’s polarity favors aprotic solvents like acetone (δP = 10.4) over hydrocarbons .
    Advanced Approach : Use molecular dynamics to simulate solvation free energy, identifying solvents that minimize lattice energy (e.g., acetone vs. hexane) .

Q. How does the presence of the methyl group on the alanine moiety affect the compound’s propensity for racemization during synthesis or storage?

Advanced Research Focus

  • Racemization Kinetics : Compare racemization rates of This compound vs. unsubstituted alanine derivatives via chiral HPLC. Steric hindrance from the methyl group may reduce epimerization .
  • Storage Stability : Accelerated aging studies (40°C, 75% RH) to assess degradation pathways. LC-MS can detect dechlorinated or hydrolyzed byproducts.
  • pH Dependency : Racemization is minimized in neutral buffers (pH 6–7), whereas acidic or alkaline conditions promote proton transfer at the α-carbon .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

Basic Research Focus

  • LC-MS/MS : Full-scan mode (m/z 50–500) to identify impurities (e.g., unreacted 2-methylalanine or chloroacetic acid).
  • NMR Relaxation Editing : Suppress signals from the main compound to enhance detection of low-abundance contaminants (<0.1%) .
    Advanced Approach : Use high-resolution mass spectrometry (HRMS) with ion mobility to separate isobaric impurities and assign structural formulas .

Q. How can this compound serve as a precursor for bioactive molecule synthesis in medicinal chemistry?

Advanced Research Focus

  • Covalent Inhibitors : The chloroacetyl group reacts with nucleophilic residues (e.g., cysteine) in target proteins. Example: ML-162, a GPX4 inhibitor, uses a chloroacetyl warhead for irreversible binding .
  • Prodrug Design : Enzymatic cleavage of the chloroacetyl group in vivo releases 2-methylalanine, a non-proteinogenic amino acid with potential metabolic applications .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFZNYTZFAOCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589747
Record name N-(Chloroacetyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95038-11-2
Record name N-(Chloroacetyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring mixture of 2-aminoisobutyric acid (165.8 g, 1.61 mol), sodium hydroxide (64.4 g, 1.61 mol), and 800 mL water cooled to 5° C., was added two separate solutions of chloroacetyl chloride (200 g, 1.77 mol) and sodium hydroxide (70.8 g, 1.77 mol) in 143 mL water. The temperature was maintained between 5 to 10° C. during the addition. The reaction mixture was then allowed to warm to room temperature and the solution was acidified with 165 mL of concentrated aq. HCl. The precipitated solid was filtered and dried under vacuum. A yield of 180.4 g (62%) was obtained.
Quantity
165.8 g
Type
reactant
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
70.8 g
Type
reactant
Reaction Step Two
Name
Quantity
143 mL
Type
solvent
Reaction Step Two
Name
Quantity
165 mL
Type
reactant
Reaction Step Three

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